N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-5-nitro-2-pyridinamine
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Overview
Description
“N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-5-nitro-2-pyridinamine” is a chemical compound with the CAS Number: 343373-01-3. It has a molecular weight of 385.41 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H18F3N3O2S/c1-16(2,11-22-15-7-6-14(9-21-15)23(24)25)26-10-12-4-3-5-13(8-12)17(18,19)20/h3-9H,10-11H2,1-2H3,(H,21,22) . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 385.41 . The InChI code, which represents its molecular structure, is 1S/C17H18F3N3O2S/c1-16(2,11-22-15-7-6-14(9-21-15)23(24)25)26-10-12-4-3-5-13(8-12)17(18,19)20/h3-9H,10-11H2,1-2H3,(H,21,22) .Scientific Research Applications
Synthesis and Characterization
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-5-nitro-2-pyridinamine and its derivatives are primarily researched in the field of chemistry for their synthesis and characterization. The synthesis of Benzimidazole derivatives carrying the Pyridine Moiety involves the coupling of various pyridine derivatives with 1-methyl-2-mercapto-5-nitro-1H-benzimidazole, resulting in the formation of Benzimidazole derivatives. These derivatives are then subjected to further oxidation to yield sulfinyl derivatives. The characterization of these compounds involves the assignment of group frequencies in IR and NMR spectra (Prasad, Rani, & Anusha, 2018).
Another significant area of research involves the synthesis of Benzimidazole derivatives for anti-ulcer activity. Similar to the previous synthesis, this involves the coupling of 1-methyl-2-mercapto-5-nitro-1H-benzimidazole with pyridine derivatives. The synthesized compounds are then subjected to Antiulcer activity testing using the Cold and restraint ulcer technique (Madala, 2017).
Applications in Material Science
In material science, derivatives of this compound are used to synthesize Transparent Aromatic Polyimides with high refractive indices and small birefringence. These Polyimides are synthesized by polycondensation of benzidine derivatives with different dianhydrides, resulting in materials with good thermomechanical stabilities and high refractive indices (Tapaswi et al., 2015).
Catalytic and Synthetic Chemistry
In catalytic and synthetic chemistry, this compound derivatives are used in the synthesis of 4-(trifluoromethyl)pyrrolidines containing various substituents at the 3-position. These are synthesized by 1,3-dipolar cycloaddition reactions of trifluoropropene derivatives to azomethine ylide generated in situ. The study presents SF4 linkers as a viable alternative to traditional linkers in drug design (Markitanov et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Properties
IUPAC Name |
N-[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]-5-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c1-16(2,11-22-15-7-6-14(9-21-15)23(24)25)26-10-12-4-3-5-13(8-12)17(18,19)20/h3-9H,10-11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFQHUSBDFQEEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC=C(C=C1)[N+](=O)[O-])SCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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